molecular formula C11H15NO2 B6242099 ethyl 6-ethyl-2-methylpyridine-3-carboxylate CAS No. 38059-41-5

ethyl 6-ethyl-2-methylpyridine-3-carboxylate

Cat. No.: B6242099
CAS No.: 38059-41-5
M. Wt: 193.2
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Description

Ethyl 6-ethyl-2-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-2-methylpyridine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to form the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 6-ethyl-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may further participate in metabolic processes. The pyridine ring can engage in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 6-ethyl-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methylpyridine-3-carboxylate: Lacks the ethyl group at the 6th position, which may influence its reactivity and applications.

    Ethyl 6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group at the 6th position, affecting its chemical properties.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, which can alter its solubility and reactivity.

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

Properties

CAS No.

38059-41-5

Molecular Formula

C11H15NO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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